Tert-butyl trans-2,5-diazabicyclo[4.2.0]octane-2-carboxylate
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Overview
Description
TERT-BUTYL (1S,6S)-2,5-DIAZABICYCLO[4.2.0]OCTANE-2-CARBOXYLATE is a bicyclic compound with significant interest in organic chemistry due to its unique structure and potential applications. This compound is characterized by its diazabicyclo octane core, which imparts distinct chemical properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of TERT-BUTYL (1S,6S)-2,5-DIAZABICYCLO[4.2.0]OCTANE-2-CARBOXYLATE typically involves enantioselective construction of the bicyclic scaffold. One common method is the enantioselective construction of the 8-azabicyclo[3.2.1]octane scaffold, which is central to the synthesis of tropane alkaloids . This process often relies on the stereocontrolled formation of the bicyclic structure from an acyclic starting material containing the required stereochemical information .
Industrial Production Methods
Industrial production methods for this compound are less documented, but they generally follow similar principles of enantioselective synthesis and may involve large-scale reactions under controlled conditions to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
TERT-BUTYL (1S,6S)-2,5-DIAZABICYCLO[4.2.0]OCTANE-2-CARBOXYLATE undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents.
Substitution: This reaction involves the replacement of one functional group with another, often facilitated by specific reagents and conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. The conditions for these reactions vary but often involve controlled temperatures and solvents to optimize the reaction rates and yields.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines. Substitution reactions can result in a wide range of derivatives depending on the substituents introduced.
Scientific Research Applications
TERT-BUTYL (1S,6S)-2,5-DIAZABICYCLO[4.2.0]OCTANE-2-CARBOXYLATE has several scientific research applications:
Biology: The compound’s unique structure makes it a valuable tool in studying enzyme interactions and protein-ligand binding.
Industry: The compound is used in the production of various chemical products, including polymers and specialty chemicals.
Mechanism of Action
The mechanism of action of TERT-BUTYL (1S,6S)-2,5-DIAZABICYCLO[4.2.0]OCTANE-2-CARBOXYLATE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s bicyclic structure allows it to fit into binding sites with high specificity, modulating the activity of the target molecules. This interaction can influence various biochemical pathways, leading to the desired therapeutic or chemical effects.
Comparison with Similar Compounds
TERT-BUTYL (1S,6S)-2,5-DIAZABICYCLO[4.2.0]OCTANE-2-CARBOXYLATE can be compared with other similar compounds, such as:
- rac-tert-butyl (1R,6S)-3,8-diazabicyclo[4.2.0]octane-8-carboxylate
- rac-tert-butyl (1R,6S)-8,8-dimethyl-7-oxo-2-azabicyclo[4.2.0]octane-2-carboxylate
These compounds share a similar bicyclic structure but differ in their substituents and stereochemistry, which can influence their reactivity and applications. The unique features of TERT-BUTYL (1S,6S)-2,5-DIAZABICYCLO[4.2.0]OCTANE-2-CARBOXYLATE, such as its specific stereochemistry and functional groups, make it particularly valuable in certain chemical and biological contexts.
Properties
Molecular Formula |
C11H20N2O2 |
---|---|
Molecular Weight |
212.29 g/mol |
IUPAC Name |
tert-butyl (1S,6S)-2,5-diazabicyclo[4.2.0]octane-2-carboxylate |
InChI |
InChI=1S/C11H20N2O2/c1-11(2,3)15-10(14)13-7-6-12-8-4-5-9(8)13/h8-9,12H,4-7H2,1-3H3/t8-,9-/m0/s1 |
InChI Key |
JIIFXMDXOJFVMW-IUCAKERBSA-N |
Isomeric SMILES |
CC(C)(C)OC(=O)N1CCN[C@@H]2[C@@H]1CC2 |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCNC2C1CC2 |
Origin of Product |
United States |
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